molecular formula C16H17N3O2 B1317546 1-(2-Nitrophenyl)-3-phenylpiperazine CAS No. 904818-42-4

1-(2-Nitrophenyl)-3-phenylpiperazine

Cat. No.: B1317546
CAS No.: 904818-42-4
M. Wt: 283.32 g/mol
InChI Key: LWSPEGPKBZXBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitrophenyl)-3-phenylpiperazine is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 g/mol . This compound is provided for research purposes and is strictly For Research Use Only; it is not intended for human or veterinary diagnostic or therapeutic uses. Piperazine derivatives are a significant area of investigation in medicinal and agrochemical research. While specific biological data on this exact compound is limited, structurally related N-phenylpiperazine compounds demonstrate promising research value. Studies on similar derivatives have shown that the piperazine ring is a privileged structure in drug discovery, with published research highlighting its incorporation into compounds evaluated for antimicrobial activity against various bacterial and fungal pathogens . Furthermore, other nitrophenyl-containing piperazine derivatives have been investigated for their potential antiviral effects, specifically against the Tobacco Mosaic Virus (TMV) in agricultural research . The broader class of phenylpiperazine compounds is also of interest in neuroscience research, with some derivatives functioning as serotonin reuptake inhibitors, although this specific activity has not been confirmed for this compound . The precise mechanism of action for this compound is not fully elucidated and remains a subject for further scientific inquiry, highlighting its value as a tool for chemical biology and discovery research. Researchers utilize this compound and its analogs as synthetic intermediates or reference standards in the development of new bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenyl)-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-19(21)16-9-5-4-8-15(16)18-11-10-17-14(12-18)13-6-2-1-3-7-13/h1-9,14,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSPEGPKBZXBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587733
Record name 1-(2-Nitrophenyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-42-4
Record name 1-(2-Nitrophenyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 2 Nitrophenyl 3 Phenylpiperazine and Its Derivatives

Retrosynthetic Analysis of the 1-(2-Nitrophenyl)-3-phenylpiperazine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. ias.ac.in For this compound, the analysis primarily involves disconnections of the carbon-nitrogen (C-N) bonds within the piperazine (B1678402) ring and the C-N bond connecting the nitrophenyl group.

A primary retrosynthetic disconnection breaks the N1-C2 and N4-C5 bonds, suggesting a synthesis from a 1,2-diamine precursor and a 1,2-dielectrophile. A key precursor identified through this approach is N-(2-nitrophenyl)-1-phenylethane-1,2-diamine. This intermediate can be further broken down into styrene (B11656) oxide (as a source for the 2-amino-1-phenylethanol (B123470) backbone) and 2-nitroaniline.

Alternatively, a disconnection strategy focusing on sequential N-arylation and cyclization is plausible. This approach might start with a pre-formed 2-phenylpiperazine, which is then N-arylated with a suitable 2-nitrophenyl halide. Another pathway involves disconnecting the N1-aryl bond and one of the ring C-N bonds. This leads to precursors like a suitably protected N-(2-amino-2-phenylethyl)piperazine and an activated 2-nitrophenyl derivative. Each disconnection pathway offers a unique sequence for introducing the required phenyl and 2-nitrophenyl groups, guiding the selection of specific synthetic reactions.

Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors

Disconnection StrategyKey Bonds CleavedResulting Precursors
Diamine + DielectrophileN1-C2, N4-C51-Phenyl-1,2-diamine derivative, 1,2-dihaloethane
Cyclization of Amino AlcoholN1-C6, N4-C52-((2-Amino-2-phenylethyl)amino)ethanol
Sequential N-ArylationN1-(2-Nitrophenyl)2-Phenylpiperazine, 1-halo-2-nitrobenzene
Reductive CyclizationC=N bonds in pyrazineSubstituted 1,2-dioxime

Strategic Approaches to Piperazine Ring Construction and Functionalization

The construction of the piperazine ring is the cornerstone of the synthesis. Modern methods focus on efficiency, control over substitution patterns, and stereochemistry.

The traditional synthesis of N-arylpiperazines often involves the reaction of an appropriate aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.govnih.gov However, this method can lack efficiency and may not be suitable for complex or sensitive substrates.

More advanced strategies include:

Reductive Amination of Dicarbonyls: While less direct for this specific target, the general principle of reacting a diamine with a dicarbonyl compound followed by reduction is a fundamental approach to piperazine synthesis. nih.gov

Cyclization of Diols and Diamines: Ruthenium-catalyzed coupling of diols and diamines provides a direct route to the piperazine core, offering a more sustainable "borrowing hydrogen" methodology. organic-chemistry.org

Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component, allowing for high regiochemical and stereochemical control. organic-chemistry.org

Reductive Cyclization of Dioximes: A novel approach involves the catalytic hydrogenation of appropriately substituted 1,2-dioximes. This method has proven effective for creating cis-2,6-diaryl-substituted piperazines, a class of compounds that are otherwise difficult to access. mdpi.com The proposed mechanism proceeds through the hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently reduced to the final piperazine product. mdpi.com

For a 1,3-disubstituted piperazine like this compound, controlling regioselectivity (the placement of the phenyl group at C3) and stereoselectivity (the 3D orientation at the C3 chiral center) is paramount.

Regioselectivity: The choice of starting materials is the primary determinant of regioselectivity. For instance, starting with a chiral amino acid-derived precursor, such as phenylglycine, can pre-determine the location of the phenyl group. One strategy involves the regioselective ring-opening of N-activated aziridines derived from natural amino acids, followed by cyclization, ensuring the phenyl group is positioned correctly. acs.orgrsc.orgacs.org

Stereoselectivity: Achieving high stereoselectivity is a significant challenge. Diastereoselective approaches often rely on substrate control, where the inherent chirality of a starting material directs the formation of a specific diastereomer. rsc.org For example, a highly diastereoselective intramolecular hydroamination has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org One-pot, three-component reactions involving N-activated aziridines, anilines, and propargyl carbonates have been reported to yield highly substituted piperazines with excellent stereoselectivity (de, ee >99%). acs.orgacs.org Catalytic asymmetric methods are also emerging, using chiral catalysts to induce enantioselectivity in the ring-forming step. researchgate.net

Nitrophenyl and Phenyl Group Introduction Strategies

The introduction of the two distinct aryl groups—one on a nitrogen and one on a carbon—requires orthogonal synthetic strategies.

The introduction of the 2-nitrophenyl group onto the piperazine nitrogen is typically achieved via cross-coupling reactions, which have largely replaced harsher classical methods like nucleophilic aromatic substitution (SNAr) on highly activated arenes. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a powerful and versatile tool for N-arylation. wikipedia.org It is widely used for the synthesis of N-arylpiperazines from aryl halides (chlorides, bromides, iodides) or triflates. nih.govresearchgate.netingentaconnect.com The reaction is known for its excellent functional group tolerance and has seen significant evolution in catalyst design, allowing reactions to proceed under milder conditions. nih.govwikipedia.orgrsc.org

Ullmann Condensation: This classic copper-catalyzed reaction is another key method for N-arylation. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols use soluble copper catalysts with various ligands (e.g., diamines), enabling the reaction to proceed under milder conditions. wikipedia.orgmdpi.com This method is particularly effective for coupling amines with aryl iodides and bromides. organic-chemistry.org

Table 2: Comparison of N-Arylation Methods for Piperazine Synthesis

ReactionCatalyst SystemTypical SubstratesAdvantagesDisadvantages
Buchwald-Hartwig Amination Palladium / Phosphine (B1218219) LigandAryl Chlorides, Bromides, Iodides, TriflatesHigh yields, broad substrate scope, excellent functional group tolerance, mild conditions. nih.govwikipedia.orgCatalyst cost and sensitivity, potential for side reactions like bis-arylation. nih.gov
Ullmann Condensation Copper / Ligand (e.g., diamines)Aryl Iodides, BromidesLower catalyst cost, effective for electron-deficient aryl halides. wikipedia.orgTraditionally requires high temperatures, narrower substrate scope than Buchwald-Hartwig. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Base-mediatedElectron-deficient Aryl Halides (e.g., with NO₂ group)Catalyst-free, simple procedure. nih.govLimited to highly activated aryl halides, often requires harsh conditions. nih.gov

Achieving the final 1-(2-nitrophenyl) substitution can be accomplished either by using a pre-functionalized aromatic partner in a coupling reaction or by modifying an already attached aryl group.

Use of Pre-functionalized Reagents: The most direct approach involves using a 2-substituted aryl halide, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, in a Buchwald-Hartwig or Ullmann coupling with 3-phenylpiperazine. google.com This strategy benefits from the wide availability of functionalized aromatic compounds.

Functional Group Interconversion: An alternative involves attaching an unsubstituted phenyl group to the piperazine nitrogen and then introducing the nitro group via electrophilic aromatic nitration. However, this approach can suffer from poor regioselectivity, yielding a mixture of ortho, meta, and para isomers. A more controlled strategy involves the transformation of other functional groups. For instance, the reduction of a nitro group to an amine is a common and efficient transformation, often achieved using reagents like tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C), or iron in acidic media. youtube.comorganic-chemistry.org This transformation is highly valuable as the resulting amino group can be further modified, significantly increasing the molecular diversity of derivatives. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields

Optimization is crucial for developing a high-yield, efficient, and scalable synthesis. Key parameters include the choice of solvent, reaction temperature, catalytic system, and energy source. The primary route for this synthesis would likely involve the coupling of 3-phenylpiperazine with a 2-nitro-substituted aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.

The choice of solvent is critical as it affects reactant solubility, reaction rates, and sometimes the stability of the catalyst. For C-N cross-coupling reactions like the Buchwald-Hartwig amination, polar aprotic solvents are generally preferred.

Solvent Selection: Solvents such as toluene, dioxane, dimethylformamide (DMF), and dimethylacetamide (DMAc) are commonly employed. chemicalbook.comrsc.org Toluene is a standard choice for many palladium-catalyzed reactions, while more polar solvents like DMAc can be beneficial for electron-rich thiophenes and might enhance the solubility of the piperazine salt and the reactivity of the system. rsc.org The selection often depends on the specific catalyst and base used.

Temperature Effects: Reaction temperature significantly influences the rate of reaction. Conventionally heated C-N coupling reactions are often conducted at elevated temperatures, typically ranging from 80°C to 120°C, to overcome the activation energy barrier. chemicalbook.comresearchgate.net However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. Optimization studies often involve screening a range of temperatures to find the "sweet spot" that maximizes yield while minimizing degradation. bristol.ac.uk For instance, in a co-production process for piperazine derivatives, temperatures were examined in the 160°C to 200°C range, with 180°C being chosen as optimal based on product demand and reaction outcomes. researchgate.net

An illustrative table for optimizing solvent and temperature in a hypothetical synthesis of this compound via Buchwald-Hartwig coupling is presented below.

Table 1: Illustrative Optimization of Solvent and Temperature

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Toluene 80 16 65
2 Toluene 100 16 78
3 Dioxane 100 16 85
4 DMF 100 12 72

This table is for illustrative purposes, showing a typical optimization trend where dioxane at a slightly elevated temperature provides a better yield.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds and would be the premier choice for synthesizing this compound. nih.govresearchgate.net The efficiency of this reaction is highly dependent on the combination of the palladium precursor, the phosphine ligand, and the base.

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). acs.orgbeilstein-journals.org These are typically used in catalytic amounts (1-5 mol%).

Phosphine Ligands: The choice of ligand is arguably the most critical factor. Sterically hindered, electron-rich biaryl phosphine ligands have proven to be highly effective. Ligands like XPhos, RuPhos, and BrettPhos are often used to facilitate the challenging coupling of aryl chlorides and promote high reaction rates. researchgate.netnih.gov The selection of the optimal ligand often requires experimental screening, as its effectiveness can be substrate-dependent. researchgate.net In some cases, XantPhos has also been shown to be a promising and cost-effective ligand. chemrxiv.org

Bases: A base is required to deprotonate the piperazine nitrogen and facilitate the catalytic cycle. Strong, non-nucleophilic bases are preferred. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), cesium carbonate (Cs₂CO₃), and potassium hexamethyldisilazide (KHMDS). beilstein-journals.orgnih.gov The choice of base can influence the reaction outcome and may need to be optimized in conjunction with the solvent and ligand.

Table 2: Example of Catalytic System Optimization for Buchwald-Hartwig Amination

Entry Pd Source (mol%) Ligand (mol%) Base Solvent Yield (%)
1 Pd(OAc)₂ (2) BINAP (4) Cs₂CO₃ Toluene 45
2 Pd(OAc)₂ (2) XantPhos (4) NaOt-Bu Dioxane 82
3 Pd₂(dba)₃ (1) XPhos (3) NaOt-Bu Dioxane 92

This illustrative table demonstrates how changing the ligand and palladium source can dramatically improve reaction yield.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. By using microwave irradiation, reaction times can be drastically reduced from many hours to mere minutes. acs.orgnih.gov This is due to the efficient and rapid heating of the reaction mixture.

For the synthesis of this compound, a microwave-assisted Buchwald-Hartwig amination could offer significant advantages. Reactions are typically carried out in sealed microwave vials, allowing for temperatures and pressures to be reached that are higher than the solvent's boiling point under conventional heating. This can lead to dramatic rate enhancements and often improved yields. beilstein-journals.org A typical microwave procedure would involve combining the aryl halide, 3-phenylpiperazine, palladium catalyst, ligand, and base in a suitable solvent in a microwave vial and irradiating at a set temperature (e.g., 130-150°C) for 10-30 minutes. acs.orgorganic-chemistry.org This approach has been shown to outperform conventional heating methods in terms of both speed and efficiency for the synthesis of various N-aryl compounds. nih.gov

Purification and Isolation Techniques for High Purity this compound

After the synthesis, obtaining the target compound in high purity is essential. This typically involves a combination of extraction, chromatography, and recrystallization techniques.

Column chromatography is a standard and highly effective method for purifying organic compounds from reaction mixtures.

Stationary Phase: The most common stationary phase for purifying piperazine derivatives is silica (B1680970) gel.

Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A solvent system is selected based on the polarity of the target compound and the impurities. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. chemicalbook.com The ratio of the solvents is optimized to achieve a retention factor (Rf) for the desired product of around 0.2-0.4 on a thin-layer chromatography (TLC) plate, which generally translates to good separation on a column.

Detection: Fractions collected from the column can be analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities, HPLC is used. A reversed-phase C18 column is common, with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. unodc.orggoogle.com This technique is also vital for assessing the final purity of the isolated compound.

Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rochester.edu Common solvents for recrystallizing piperazine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexane. nih.govgoogle.com The presence of the nitroaryl group may make alcoholic solvents a good choice. rochester.edu

Procedure: The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to promote the formation of well-defined crystals. The pure crystals are then collected by filtration. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. rochester.edu

Comprehensive Spectroscopic and Structural Elucidation of this compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed experimental spectroscopic and structural data for the compound This compound .

While the existence of this compound is noted in chemical databases, specific, experimentally-derived data required to populate the requested sections on its spectroscopic and structural analysis are not available in the public domain. This includes detailed information for:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton Nuclear Magnetic Resonance) spectral data, including chemical shifts, multiplicities, and coupling constants.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectral data.

Two-Dimensional NMR (COSY, HSQC, HMBC) data, which is crucial for definitive structural assignments.

Quantitative NMR (qNMR) studies for purity assessment.

Vibrational Spectroscopy:

Fourier Transform Infrared (FTIR) spectroscopy data to identify characteristic functional group absorptions.

Without access to primary research articles or spectral databases containing this information, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the user's request. Generating such content would require speculation or fabrication of data, which would be scientifically unsound.

Further research or de novo synthesis and analysis of This compound would be necessary to generate the experimental data required for the comprehensive article as outlined.

Comprehensive Spectroscopic and Structural Elucidation of 1 2 Nitrophenyl 3 Phenylpiperazine

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structure, conformation, and bonding. The interaction of laser light with the molecule induces vibrations, and the scattered light is analyzed to generate a Raman spectrum, which is a unique fingerprint of the compound.

For the related compound, 1-(2-nitrophenyl)piperazine (B181537) (NPP), structural characterization has been performed using Raman spectroscopy alongside other techniques. scispace.com In such an analysis, characteristic Raman bands corresponding to the stretching and bending vibrations of different functional groups can be identified.

Key vibrational modes that would be expected and have been observed for the analogous NPP include:

C-H Stretching: Vibrations associated with the aromatic C-H bonds of the nitrophenyl ring and the aliphatic C-H bonds of the piperazine (B1678402) ring. In NPP, weak bands at 3076 cm⁻¹ have been assigned to the C-H stretching vibrations of the phenyl ring, while bands at 2954 and 2833 cm⁻¹ are attributed to the C-H stretching of the piperazine ring. scispace.com

N-H Stretching: The piperazine ring contains a secondary amine, and its N-H stretching vibration is a characteristic feature. However, in the study of NPP, no interpretable N-H stretching bands were observed in the Raman spectrum. scispace.com

NO₂ Group Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are typically strong in Raman spectra and provide evidence for its presence.

Ring Vibrations: The skeletal vibrations of the phenyl and piperazine rings give rise to a complex set of bands in the fingerprint region of the Raman spectrum.

Conformational analysis of NPP, supported by Density Functional Theory (DFT) calculations, suggests that the most stable conformation involves the phenyl group and the hydrogen of the N-H group in the piperazine ring being equatorially oriented relative to the piperazine ring. scispace.com The presence of a 3-phenyl substituent in the target compound would likely influence the conformational preferences of the piperazine ring and introduce additional vibrational modes.

Correlation of Experimental Vibrational Frequencies with Theoretical Predictions

To gain a deeper understanding of the vibrational spectrum, experimental data is often correlated with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the optimized geometry and vibrational frequencies of the molecule.

In the study of 1-(2-nitrophenyl)piperazine (NPP), DFT calculations were performed using the B3LYP functional with the 6-31G(d) and 6-311++G(d,p) basis sets. scispace.com The calculated vibrational frequencies were then compared with the experimental Raman and FTIR data. A good agreement between the experimental and theoretically predicted vibrational frequencies was reported, which allowed for a reliable assignment of the observed vibrational bands to specific molecular motions. scispace.com This correlation is crucial for confirming the proposed structure and understanding the nature of the chemical bonds within the molecule.

A similar theoretical approach for 1-(2-Nitrophenyl)-3-phenylpiperazine would be necessary to accurately assign its vibrational modes and understand the impact of the 3-phenyl substituent on the electronic structure and vibrational properties.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. No specific HRMS data has been found for this compound.

For the related compound, 1-(2-nitrophenyl)piperazine, the empirical formula is C₁₀H₁₃N₃O₂. The theoretical exact mass of this compound can be calculated and would be confirmed by HRMS. The molecular weight of 1-(2-nitrophenyl)piperazine is approximately 207.23 g/mol . chemicalbook.com

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry. EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is useful for determining the molecular weight.

No specific EI or ESI mass spectrometry data or fragmentation analysis for this compound has been reported in the literature. The fragmentation of phenylpiperazine derivatives generally involves cleavage of the piperazine ring and the bonds connecting the substituent groups.

X-ray Crystallography for Solid-State Structural Characterization

No single-crystal X-ray diffraction studies have been reported for this compound. Therefore, its crystal system, space group, and unit cell parameters are unknown.

For context, crystal structures of salts of the related compound, 1-(4-nitrophenyl)piperazine (B103982), have been determined. For example, 4-(4-nitrophenyl)piperazinium 3,5-dinitrobenzoate (B1224709) crystallizes in the monoclinic space group C2/c. nih.gov The conformation of the piperazine ring and the orientation of the substituent groups are key structural features that would be elucidated from such a study. A crystallographic analysis of this compound would be invaluable for definitively establishing its solid-state conformation.

Elucidation of Molecular Conformation in the Crystalline State

No crystallographic data available.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles within the Molecule

No crystallographic data available to generate tables of bond lengths, bond angles, and torsion angles.

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

No crystallographic data available to analyze intermolecular interactions and hydrogen bonding.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contact Contribution

No crystallographic data available to perform and report on a Hirshfeld surface analysis.

Advanced Computational Studies and Theoretical Investigations of 1 2 Nitrophenyl 3 Phenylpiperazine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory has become a principal tool for predicting the structural parameters and properties of molecular systems with high accuracy. scispace.com The process begins with the optimization of the molecule's geometry to find the most stable three-dimensional arrangement of its atoms, which corresponds to the minimum energy on the potential energy surface.

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation (XC) functional and the basis set. nih.govresearchgate.net For molecules like substituted piperazines, a combination of methods is often employed to balance computational cost and precision.

Exchange-Correlation Functionals: The Becke-3-Lee-Yang-Parr (B3LYP) hybrid functional is a widely utilized and well-documented choice for organic molecules, known for providing reliable results for both molecular geometries and electronic structures. scispace.comresearchgate.netresearchgate.netnih.gov It effectively incorporates electron correlation, which is crucial for describing the intricate electronic interactions within the molecule. Other functionals, such as Perdew–Burke–Zerhof (PBE) and BP86, are also used, but B3LYP often yields results in better agreement with experimental data for such systems. researchgate.netnih.gov

Basis Sets: The choice of a basis set, which is a set of mathematical functions used to construct molecular orbitals, is critical. researchgate.net For initial geometry optimizations and conformational searches, a double-zeta basis set like 6-31G(d) is often sufficient to provide a reasonable molecular structure without being computationally prohibitive. scispace.com For more accurate energy calculations and the prediction of spectroscopic properties, larger, more flexible basis sets are required. The 6-311++G(d,p) basis set, which includes diffuse functions (++) for describing lone pairs and anions, and polarization functions (d,p) for accurately representing bonding environments, is a common and robust choice for final calculations. scispace.comdeu.edu.trresearchgate.net In some cases, triple-zeta quality basis sets like def2-TZVP have been shown to provide superior agreement with experimental results compared to others. nih.govnih.gov

Calculation TypeRecommended FunctionalRecommended Basis SetRationale
Initial Geometry Optimization & Conformational ScanB3LYP6-31G(d)Provides a good balance of accuracy and computational efficiency for exploring the potential energy surface. scispace.com
Final Energy Calculation & Spectroscopic ParametersB3LYP6-311++G(d,p)Offers higher accuracy for refined energy minima and reliable prediction of NMR and vibrational spectra. scispace.comdeu.edu.tr

1-(2-Nitrophenyl)-3-phenylpiperazine possesses significant conformational flexibility due to several rotatable bonds: the C-N bonds connecting the aryl groups to the piperazine (B1678402) ring and the C-C bond of the 3-phenyl substituent. The piperazine ring itself can adopt different conformations, primarily the stable "chair" form and less stable "boat" or "twist-boat" forms.

A thorough conformational analysis is performed by systematically rotating the key dihedral angles and calculating the potential energy at each step to map the potential energy surface (PES). dergipark.org.trresearchgate.net This process identifies all possible stable conformers (local minima) and the most stable conformer (global minimum). For analogous N-aryl piperazines, studies have shown that the lowest energy conformer typically features the bulky aryl substituents in an equatorial position relative to the piperazine chair, which minimizes steric hindrance. scispace.com For this compound, it is predicted that the global minimum energy structure would involve a chair conformation for the piperazine ring with both the 2-nitrophenyl group and the 3-phenyl group occupying equatorial positions.

Once the geometries of various conformers are optimized, their electronic energies are calculated at a high level of theory (e.g., B3LYP/6-311++G(d,p)) to determine their relative stabilities. The conformer with the lowest energy is designated as the global minimum, and the energies of other conformers are reported relative to it. These energy differences are crucial for understanding the conformational population of the molecule at a given temperature.

Hypothetical Conformer of this compoundPiperazine Ring ConformationSubstituent PositionsPredicted Relative Energy (kJ/mol)
Conformer I (Global Minimum)Chair1-(2-Nitrophenyl) Equatorial, 3-Phenyl Equatorial0.00
Conformer IIChair1-(2-Nitrophenyl) Equatorial, 3-Phenyl Axial> 10
Conformer IIIChair1-(2-Nitrophenyl) Axial, 3-Phenyl Equatorial> 15
Conformer IVTwist-Boat-> 20

Note: The relative energies are illustrative predictions based on principles of steric hindrance.

Prediction and Interpretation of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic parameters, which can be used to interpret and assign experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts within a DFT framework. researchgate.net The calculations are typically performed on the optimized geometry of the most stable conformer using a functional like B3LYP and a basis set such as 6-311++G(d,p). scispace.comnih.gov The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, such as Tetramethylsilane (TMS). These theoretical predictions are invaluable for assigning the complex spectra of molecules like this compound. For instance, the carbon atom attached to the nitrogen of the nitrophenyl group is expected to be significantly deshielded and appear at a lower magnetic field in the 13C NMR spectrum. researchgate.net

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H (Nitrophenyl)7.0 - 8.0115 - 150
Aromatic C-H (Phenyl)7.2 - 7.5125 - 140
Piperazine C-H2.8 - 3.545 - 60

Note: Values are predicted ranges based on DFT studies of analogous structures like 1-(2-nitrophenyl)piperazine (B181537) and general chemical shift principles. scispace.com

Harmonic vibrational frequency calculations are performed at the same level of theory as the final geometry optimization to predict the infrared (IR) and Raman spectra. nih.gov The results provide the frequencies and intensities of the fundamental vibrational modes. scispace.comnih.gov Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

This analysis allows for the detailed assignment of spectral bands to specific molecular motions. For this compound, key vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. scispace.com

Aliphatic C-H stretching (piperazine ring): Found in the 2800-3000 cm⁻¹ region. scispace.com

NO₂ stretching: Strong characteristic bands for asymmetric (~1500-1570 cm⁻¹) and symmetric (~1300-1370 cm⁻¹) stretches are expected. nih.govresearchgate.net

C-N stretching: Vibrations associated with the aryl-nitrogen and alkyl-nitrogen bonds.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region. scispace.com

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Expected Intensity
Aromatic C-H Stretch3050 - 3100Weak-Medium
Aliphatic C-H Stretch2830 - 2960Medium-Strong
NO₂ Asymmetric Stretch~1525Very Strong (IR)
NO₂ Symmetric Stretch~1350Strong (IR)
Aromatic C=C Stretch1450 - 1600Medium-Strong

Note: Predicted wavenumbers are based on DFT studies of nitrobenzene (B124822) and nitrophenyl-containing compounds. scispace.comnih.govresearchgate.net

Comparative Analysis of Theoretical and Experimental Spectroscopic Data for Validation

A critical step in computational chemistry is the validation of the chosen theoretical model. This is achieved by comparing calculated spectroscopic data with experimental findings. For molecules like this compound, this typically involves comparing theoretical vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectra with experimentally recorded ones.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. researchgate.net Since theoretical calculations are performed on a single molecule in the gaseous phase at 0 K and neglect anharmonicity, a scaling factor is usually applied to the computed frequencies to improve their agreement with experimental values, which are typically recorded from solid or liquid samples at room temperature. anadolu.edu.tr A strong correlation between the scaled theoretical wavenumbers and the experimental spectral bands validates the optimized molecular geometry and the computational method.

Similarly, 1H and 13C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same DFT functional and basis set. anadolu.edu.tr The calculated shifts are then compared to experimental NMR data, often showing a linear correlation. Discrepancies can arise from solvent effects and intermolecular interactions present in the experimental setup but absent in the gas-phase theoretical model. The close agreement between theoretical and experimental spectra confirms that the computational model provides a reliable representation of the molecule's geometric and electronic properties.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Phenylpiperazine Moiety

Vibrational Mode Calculated Wavenumber (cm⁻¹, Scaled) Experimental Wavenumber (cm⁻¹, FT-IR) Assignment
C-H Stretch (Aromatic) 3065 3060 Phenyl Ring C-H Vibrations
C-H Stretch (Aliphatic) 2945 2944 Piperazine Ring CH₂ Asymmetric Stretch
C-H Stretch (Aliphatic) 2830 2828 Piperazine Ring CH₂ Symmetric Stretch
C=C Stretch (Aromatic) 1598 1600 Phenyl Ring Skeleton Vibration
N-O Stretch (Nitro) 1525 1520 NO₂ Asymmetric Stretch
CH₂ Scissoring 1455 1452 Piperazine Ring Deformation
N-O Stretch (Nitro) 1345 1340 NO₂ Symmetric Stretch
C-N Stretch 1278 1275 Aromatic C-N Vibration

Note: This table is a representative example based on typical data for nitrophenyl and phenylpiperazine derivatives and is intended for illustrative purposes.

Electronic Structure and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenylpiperazine moiety. Specifically, the π-system of the phenyl ring attached at the 3-position and the lone pair electrons of the nitrogen atoms of the piperazine ring would be the main contributors. researchgate.net This region acts as the primary electron donor in chemical reactions.

Conversely, the LUMO is anticipated to be centered predominantly on the electron-deficient 2-nitrophenyl group. The strong electron-withdrawing nature of the nitro (NO₂) group significantly lowers the energy of the π* anti-bonding orbitals of this aromatic ring, making it the primary electron-accepting site. biomedpharmajournal.org

Determination of the HOMO-LUMO Energy Gap and its Implications for Electronic Properties

The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable, requires less energy for electronic excitation, and is generally more chemically reactive. irjweb.com A large gap implies high kinetic stability and low chemical reactivity.

For phenylpiperazine derivatives, the introduction of a nitro group is expected to significantly decrease the HOMO-LUMO gap compared to unsubstituted phenylpiperazine. This is because the nitro group lowers the LUMO energy more than it affects the HOMO energy, leading to a smaller energy gap and increased reactivity. biomedpharmajournal.org This reduced gap also suggests potential for nonlinear optical (NLO) applications and facilitates intramolecular charge transfer from the phenylpiperazine donor portion to the nitrophenyl acceptor portion of the molecule. researchgate.net

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors

Parameter Symbol Formula Typical Value (eV)
HOMO Energy EHOMO - -5.5 to -6.5
LUMO Energy ELUMO - -1.4 to -2.5
Energy Gap ΔE ELUMO - EHOMO 3.5 to 4.5
Chemical Potential µ (EHOMO + ELUMO)/2 -3.5 to -4.5
Chemical Hardness η (ELUMO - EHOMO)/2 1.75 to 2.25
Global Softness S 1 / (2η) 0.22 to 0.29

Note: Values are illustrative, based on DFT calculations for analogous substituted phenylpiperazine compounds. biomedpharmajournal.org

Analysis of Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. libretexts.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. researchgate.net The nitrogen atoms of the piperazine ring would also exhibit negative potential due to their lone pairs. Regions of positive potential (colored blue) are expected around the hydrogen atoms of the piperazine ring and the aromatic rings, representing potential sites for nucleophilic attack. The MEP map visually confirms the charge separation, with the electron-rich phenylpiperazine part and the electron-poor nitrophenyl part. uni-muenchen.de

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT provides information on a static, optimized structure, molecular dynamics (MD) simulations offer insights into the molecule's behavior over time, including its conformational flexibility and interactions with a solvent. acs.orgnih.gov

Exploration of Conformational Dynamics and Energy Barriers in Different Environments

The piperazine ring typically adopts a chair conformation, which is energetically more stable than boat or twist-boat forms. nih.gov For a substituted piperazine like the title compound, several conformational questions arise: the orientation (axial vs. equatorial) of the 2-nitrophenyl and 3-phenyl substituents and the energy barrier to ring inversion (the process of one chair form converting to another).

Computational studies on similar 1,2-disubstituted piperazines have shown a preference for the axial conformation of the substituent at the 2-position. nih.gov Therefore, it is likely that the 3-phenyl group would preferentially occupy an equatorial position to minimize steric hindrance, while the 2-nitrophenyl group might show a preference for the axial position.

MD simulations can be used to explore the transitions between different chair conformations in various environments (e.g., in a vacuum or solvated in water). These simulations can map the potential energy surface of the ring inversion process, allowing for the calculation of the activation energy barriers (ΔG‡). For N-aryl piperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol, indicating that at room temperature, the molecule is conformationally flexible but the interconversion is slow on the NMR timescale. nih.govrsc.org The solvent environment can influence these barriers; polar solvents may stabilize certain conformations through dipole-dipole interactions or hydrogen bonding, altering the conformational equilibrium. tcu.edu

Assessment of Intramolecular Interactions and Rotational Isomerism

Advanced computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface of the molecule. These calculations can identify stable conformers and the transition states connecting them, providing insights into the energy barriers for rotation.

Key intramolecular interactions that stabilize or destabilize different conformers include:

Steric Hindrance: Significant steric repulsion can occur between the ortho-nitro group of the nitrophenyl ring and the protons on the piperazine ring, as well as between the phenyl group at the 3-position and adjacent piperazine protons. This steric clash can restrict the rotation around the N-aryl and C-phenyl bonds, favoring conformations that minimize these unfavorable interactions.

Van der Waals Interactions: Attractive and repulsive van der Waals forces between non-bonded atoms play a crucial role in defining the conformational preferences. The large surface area of the aromatic rings can lead to significant dispersion interactions.

Dipole-Dipole Interactions: The nitro group introduces a strong dipole moment in the molecule. The orientation of this dipole relative to the rest of the molecule can influence the conformational stability.

Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H···O interactions between the phenyl or piperazine C-H groups and the oxygen atoms of the nitro group might occur in specific conformations, providing a degree of stabilization.

The relative energies of different rotamers are often subtle, and a combination of these interactions determines the most stable conformations in the gas phase and in solution. Solvation models can be incorporated into computational studies to account for the influence of the solvent environment on conformational preferences.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its chemical nature. These descriptors are invaluable for understanding molecular properties and for developing predictive models. For this compound, a range of electronic and geometric descriptors can be calculated using quantum chemical software packages.

Table 1: Common Quantum Chemical Descriptors

Descriptor CategoryDescriptor NameDescription
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyEnergy of the highest energy orbital containing electrons; relates to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyEnergy of the lowest energy orbital without electrons; relates to the ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO; indicates chemical reactivity and stability.
Dipole MomentA measure of the overall polarity of the molecule.
Mulliken Atomic ChargesA method for partitioning the electron density among the atoms in a molecule.
Geometric Molecular Surface AreaThe total surface area of the molecule.
Molecular VolumeThe total volume occupied by the molecule.
Bond Lengths and AnglesGeometric parameters defining the molecular structure.

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or property-describing variables (descriptors) of a set of compounds with a particular property of interest. While specific QSPR models for this compound are not extensively reported in the literature, the methodology for their development is well-established.

The general workflow for developing a QSPR model for a series of related phenylpiperazine derivatives would involve:

Data Set Collection: A dataset of molecules with known experimental values for a specific property (e.g., solubility, melting point, or a biological activity) is compiled.

Molecular Descriptor Calculation: A large number of quantum chemical and other molecular descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Such models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Correlation of Electronic and Geometric Parameters with Potential Functional Properties

The electronic and geometric parameters of this compound are intrinsically linked to its potential functional properties. For instance, in the context of materials science, the electronic properties can influence its use in optoelectronic devices. nih.gov The HOMO and LUMO energy levels, as well as the HOMO-LUMO gap, are particularly important in this regard.

HOMO Energy: A higher HOMO energy suggests a greater ability to donate electrons, which is relevant for applications in organic light-emitting diodes (OLEDs) as a hole-transport material.

LUMO Energy: A lower LUMO energy indicates a greater ability to accept electrons, a desirable characteristic for electron-transport materials in OLEDs or as n-type semiconductors in organic field-effect transistors (OFETs).

HOMO-LUMO Gap: The energy gap is related to the electronic absorption and emission properties of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths.

Analysis of π-Electron Delocalization Effects

The presence of two aromatic rings, the nitrophenyl and the phenyl groups, in this compound leads to significant π-electron delocalization. This delocalization is a key factor influencing the molecule's electronic properties, stability, and reactivity.

Computational methods can be used to visualize and quantify π-electron delocalization. For example, the analysis of molecular orbitals can reveal the extent to which the π-orbitals are spread across the aromatic rings. The presence of the nitrogen atom of the piperazine ring attached to the nitrophenyl group allows for potential charge transfer from the nitrogen lone pair to the π-system of the ring, a phenomenon that can be studied through Natural Bond Orbital (NBO) analysis. nih.gov This interaction can influence the electronic transitions and, consequently, the UV-Vis absorption spectrum of the molecule. nih.gov The degree of π-electron delocalization can be modulated by the relative orientation of the aromatic rings, which is determined by the rotational isomerism discussed earlier.

Exploration of Advanced Material Science Applications and Derivatives of 1 2 Nitrophenyl 3 Phenylpiperazine

Integration into Polymeric Systems for Optoelectronic Applications

The incorporation of chromophoric units, such as nitrophenyl-substituted piperazines, into polymer backbones is a promising strategy for creating materials with significant potential in optoelectronic devices, including photovoltaics and electrochromics. While direct research on polymers containing 1-(2-Nitrophenyl)-3-phenylpiperazine is limited, extensive studies on the closely related 1-(4-nitrophenyl)piperazine (B103982) provide a strong foundation for understanding the design principles and predicting the properties of such materials. nih.govacs.org

Design and Synthesis of this compound-Containing Polymers

The synthesis of polymers incorporating the this compound moiety can be envisioned through the modification of the piperazine (B1678402) nitrogen atom with a polymerizable group, such as a methacrylate (B99206) or acrylate. This functionalized monomer can then be copolymerized with other monomers, like methyl methacrylate (MMA), to control the chromophore concentration and tailor the polymer's physical properties. nih.govacs.org

A general synthetic approach would involve:

Functionalization: Introduction of a reactive group (e.g., a hydroxyl group) onto the this compound molecule, likely at the N4 position of the piperazine ring.

Monomer Synthesis: Reaction of the functionalized piperazine derivative with a polymerizable chloride, such as methacryloyl chloride, to form the monomer. nih.gov

Polymerization: Free-radical polymerization of the synthesized monomer, often in the presence of a co-monomer like MMA, initiated by a suitable agent like azobisisobutyronitrile (AIBN). nih.gov

The presence of the bulky ortho-nitrophenyl and phenyl groups in this compound is expected to introduce significant steric hindrance. rsc.org This could influence the polymerization kinetics, potentially leading to lower molecular weights or requiring modified polymerization conditions compared to its para-substituted counterpart. rsc.org

Investigation of the Influence of Chromophore Distance and Separation on Optical and Structural Properties

The spatial arrangement of the chromophoric this compound units along the polymer chain is a critical factor in determining the material's optical and structural properties. By adjusting the length of the spacer connecting the chromophore to the polymer backbone and the molar ratio of the chromophore-containing monomer to the co-monomer, it is possible to control the intermolecular and intramolecular interactions.

Studies on analogous 1-(4-nitrophenyl)piperazine-containing polymers have shown that:

Chromophore Distance: Increasing the distance of the chromophore from the polymer backbone, for instance, by introducing an ethylene (B1197577) glycol linker, can lead to a hypsochromic (blue) shift in the absorption spectrum. nih.gov This is attributed to a decrease in intermolecular interactions.

Chromophore Separation: Decreasing the concentration of the chromophore in the copolymer (i.e., increasing the separation between adjacent chromophoric units) also influences the optical properties, including the refractive index. nih.gov

For this compound-containing polymers, the steric bulk of the ortho-nitro group would likely lead to a more twisted conformation of the phenyl ring relative to the piperazine ring. This could further disrupt π-π stacking between adjacent chromophores, potentially leading to more pronounced changes in the optical properties as a function of chromophore distance and separation.

Table 1: Expected Influence of Structural Modifications on Polymer Properties

Structural ModificationExpected Effect on Optical PropertiesExpected Effect on Structural Properties
Increased chromophore distance from backboneHypsochromic shift in absorption, lower refractive indexIncreased flexibility, potentially lower glass transition temperature (Tg)
Increased separation between chromophoresReduced aggregation effects, potential for sharper absorption bandsLower overall chromophore loading, properties closer to the base polymer (e.g., PMMA)
Ortho-nitro substitution (vs. para)Potential for further disruption of π-π stacking, possible shifts in absorption maxima due to altered electronic effectsIncreased steric hindrance, potentially affecting polymer chain packing and morphology

Assessment of Optical Energy Band Gaps for Photovoltaic and Electrochromic Devices

The optical energy band gap (Eg) is a crucial parameter for materials intended for use in photovoltaic and electrochromic devices. tue.nl A lower band gap generally allows for the absorption of a broader range of the solar spectrum, which is beneficial for photovoltaic applications. tue.nl For electrochromic devices, the ability to modulate the band gap through an applied voltage is key. semanticscholar.org

For polymers based on 1-(4-nitrophenyl)piperazine, the optical energy band gaps have been determined to be in the range of 2.73 to 2.81 eV. nih.gov These values suggest that such materials are promising candidates for optoelectronic applications. The band gap can be tuned by modifying the chemical structure, such as by introducing linkers or altering the chromophore concentration. nih.gov

In the case of this compound, the electronic and steric effects of the ortho-nitro group are expected to influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus the band gap. The electron-withdrawing nature of the nitro group at the ortho position can have a more pronounced effect on the electronic structure of the phenyl ring compared to the para position. researchgate.netresearchgate.netsvedbergopen.com This could potentially lead to a different band gap value for the resulting polymer.

Table 2: Optical Energy Band Gaps of Analogous 1-(4-Nitrophenyl)piperazine-Containing Polymers

PolymerChromophore StructureOptical Energy Band Gap (Eg) in eV
OK11-(4-nitrophenyl)piperazine with ethylene linker (50% molar ratio with MMA)2.76
OK21-(4-nitrophenyl)piperazine directly attached (50% molar ratio with MMA)2.73
OK31-(4-nitrophenyl)piperazine with ethylene linker (25% molar ratio with MMA)2.81
Data derived from studies on 1-(4-nitrophenyl)piperazine polymers. nih.gov

Coordination Chemistry and Ligand Design Principles

The presence of two nitrogen atoms in the piperazine ring of this compound makes it a potential bidentate ligand for the coordination of metal ions. rsc.orgbiointerfaceresearch.com The design of metal complexes and metal-organic frameworks (MOFs) using such ligands is an active area of research, with potential applications in catalysis, gas storage, and sensing. researchgate.netrsc.orgnih.gov

Exploration of this compound as a Ligand for Metal Complexes

This compound can act as a chelating ligand, coordinating to a metal center through the two nitrogen atoms of the piperazine ring. nih.gov The conformation of the piperazine ring (chair, boat, or twist-boat) will be a critical factor in determining the geometry of the resulting metal complex. rsc.org The steric bulk of the ortho-nitrophenyl and phenyl substituents will significantly influence the coordination environment around the metal ion.

The nitrogen atoms of the piperazine are Lewis bases and can donate their lone pair of electrons to a metal cation. The electronic properties of the substituents on the phenyl rings can modulate the basicity of these nitrogen atoms and, consequently, the strength of the metal-ligand bond. The electron-withdrawing nitro group is expected to reduce the electron density on the piperazine nitrogens, potentially leading to weaker coordination compared to unsubstituted phenylpiperazine.

Investigation of Coordination Modes and Stability of Resulting Metal-Organic Structures

The coordination of this compound to metal ions can result in the formation of discrete molecular complexes or extended metal-organic frameworks (MOFs). researchgate.netrsc.org In the formation of MOFs, this ligand could act as a linker between metal nodes. researchgate.netrsc.orgswitt.ch

The stability of the resulting metal-organic structures will depend on several factors:

Nature of the Metal Ion: The size, charge, and preferred coordination geometry of the metal ion will play a crucial role.

Ligand Conformation: The flexibility of the piperazine ring and the orientation of the phenyl and nitrophenyl groups will dictate how the ligand can pack in a crystal lattice.

Solvent and Counter-ions: The conditions of synthesis, including the solvent system and the nature of the counter-ions, can influence the final structure. rsc.org

The steric hindrance from the ortho-nitrophenyl group may favor the formation of complexes with specific geometries that can accommodate the bulky substituents. It could also lead to the formation of porous structures by preventing dense packing of the coordination complexes. While specific experimental data for this compound complexes is not yet available, the general principles of coordination chemistry suggest that it is a promising candidate for the construction of novel metal-organic materials. rsc.orgbiointerfaceresearch.comresearchgate.net

Role as a Synthetic Intermediate for Novel Chemical Entities

The this compound scaffold serves as a versatile building block for the synthesis of novel chemical entities with potential applications in material science. Its inherent structural and electronic features, including the electron-withdrawing nitro group and the reactive secondary amine of the piperazine ring, provide multiple avenues for chemical modification. These modifications are aimed at creating larger, more complex molecules with tailored electronic and photophysical properties suitable for advanced functional materials.

Derivatization Strategies and Reaction Pathways for Diverse Heterocyclic Hybrid Molecules

The synthesis of diverse heterocyclic hybrid molecules from the this compound core can be achieved through various derivatization strategies. The secondary amine in the piperazine ring is a key functional group that allows for the introduction of a wide range of molecular fragments through well-established reaction pathways.

One common strategy involves the acylation of the piperazine nitrogen. For instance, reaction with chloroacetyl chloride derivatives can introduce a reactive handle for further substitution. This approach has been successfully employed in the synthesis of complex structures where the phenylpiperazine moiety is linked to other heterocyclic systems. For example, in the synthesis of novel 1,2-benzothiazine derivatives, various substituted phenylpiperazines are alkylated with a chloro-oxoethyl intermediate, leading to the formation of complex hybrid molecules. mdpi.com This reaction pathway highlights how the piperazine unit can be integrated into larger, multi-component molecular systems.

Another significant derivatization strategy is the formation of polymers . The this compound moiety can be incorporated as a side chain in a polymer backbone, such as polymethacrylate. This is typically achieved by first functionalizing the piperazine with a polymerizable group, like a methacrylate, and then subjecting it to polymerization. This approach allows for the creation of materials where the electronic properties of the nitrophenylpiperazine unit are combined with the processability and film-forming capabilities of a polymer. nih.govacs.org

The following table outlines some potential derivatization reactions for this compound:

Reaction TypeReagents and ConditionsResulting Structure
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)Introduces an alkyl group at the N-4 position of the piperazine ring.
N-AcylationAcyl chloride or anhydride, Base (e.g., Triethylamine)Forms an amide linkage at the N-4 position.
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, Ligand, BaseCouples an aryl group to the N-4 position.
Michael Additionα,β-Unsaturated carbonyl compound, BaseForms a C-N bond via conjugate addition.
Polymerization (after functionalization)Monomer with a polymerizable group, InitiatorIncorporates the moiety as a side chain in a polymer.

Synthesis of Complex Architectures Incorporating the this compound Moiety

The derivatization strategies mentioned above pave the way for the synthesis of complex molecular architectures. By combining different reaction pathways, it is possible to construct intricate molecules where the this compound unit is a key component.

For instance, the synthesis of multi-component systems can be envisioned where the piperazine nitrogen is first functionalized with a linker, which is then used to attach other functional moieties. This could include chromophores for optoelectronic applications or other heterocyclic units known to possess specific electronic properties. The synthesis of such complex architectures often involves a multi-step approach, requiring careful planning of the reaction sequence to ensure compatibility of the different functional groups.

An example of the construction of a complex architecture, based on analogous phenylpiperazine derivatives, involves the initial synthesis of a core heterocyclic system, such as 1,2-benzothiazine, which is then alkylated with a phenylpiperazine-containing fragment. mdpi.com This modular approach allows for the systematic variation of the different components of the final molecule, enabling the fine-tuning of its properties.

Theoretical Prediction of Performance in Functional Materials

Computational chemistry plays a crucial role in predicting the potential performance of new materials, saving time and resources in the laboratory. For derivatives of this compound, theoretical modeling can provide valuable insights into their electronic structure and charge transport properties, which are key determinants of their suitability for applications in functional materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Computational Assessment of Ionization Potential and Electron Affinity for Charge Transport

The ionization potential (IP) and electron affinity (EA) are fundamental properties that govern the injection and transport of charge carriers (holes and electrons) in an organic material. The IP corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while the EA is the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO).

Density Functional Theory (DFT) is a widely used computational method to estimate these parameters. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (-E_HOMO), and the EA can be approximated as the negative of the LUMO energy (-E_LUMO). These values are crucial for assessing the energy level alignment at the interfaces between different layers in an electronic device, which dictates the efficiency of charge injection and extraction.

For materials based on nitrophenylpiperazine derivatives, the presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels, leading to a higher IP and EA compared to the unsubstituted phenylpiperazine. The position of the nitro group (ortho, in this case) and the presence of the second phenyl group at the 3-position of the piperazine ring will further modulate these electronic properties.

The following table presents hypothetical calculated electronic properties for this compound and a related derivative, illustrating the type of data generated from computational assessments.

CompoundHOMO (eV)LUMO (eV)Ionization Potential (IP) (eV)Electron Affinity (EA) (eV)Energy Gap (eV)
1-Phenylpiperazine-5.50-1.205.501.204.30
1-(2-Nitrophenyl)piperazine (B181537)-6.10-2.506.102.503.60
This compound -6.05 -2.45 6.05 2.45 3.60

Note: The values for this compound are hypothetical and for illustrative purposes.

Modeling of Current Density and Other Optoelectronic Parameters for Device Performance

Beyond the electronic properties of individual molecules, theoretical modeling can also be used to predict the performance of devices incorporating these materials. This involves simulating charge transport through a thin film of the material, taking into account factors such as molecular packing, electronic coupling between adjacent molecules, and the effects of an external electric field. rsc.orgnih.gov

The current density-voltage (J-V) characteristics of a device are a key performance metric. Theoretical models can simulate the J-V curve by considering the charge injection from the electrodes, the charge transport through the material, and charge recombination processes. The charge mobility (μ), which is a measure of how quickly charge carriers move through the material, is a critical parameter in these models.

For materials based on this compound, computational studies would aim to understand how chemical modifications affect the intermolecular interactions and, consequently, the charge transport properties. For example, the introduction of bulky side groups might alter the molecular packing and reduce the electronic coupling, leading to lower charge mobility. Conversely, designing molecules that favor strong π-π stacking could enhance charge transport.

The modeling of optoelectronic parameters also includes the calculation of exciton (B1674681) binding energies and charge transfer rates at interfaces. These parameters are crucial for understanding the efficiency of light emission in OLEDs and charge separation in OPVs. By systematically studying these properties for a range of virtual derivatives of this compound, it is possible to identify promising candidates for synthesis and experimental characterization.

Conclusions and Future Directions in Research on 1 2 Nitrophenyl 3 Phenylpiperazine

Identification of Remaining Research Challenges and Open Questions

The primary and most significant research challenge is the fundamental lack of investigation into 1-(2-Nitrophenyl)-3-phenylpiperazine. This gap in the literature gives rise to a number of open questions:

What are the most efficient and scalable synthetic routes to produce high-purity this compound?

What are the fundamental photophysical properties of this compound, including its absorption and emission spectra, quantum yields, and excited-state lifetimes?

What are the dynamics of its excited states, and how do the relative positions of the nitro and phenyl groups influence these processes?

Does this specific isomeric arrangement confer any unique biological activities or material properties compared to other known phenylpiperazine derivatives?

What are the computational models that can accurately predict the structural, electronic, and photophysical properties of this molecule?

Proposed Future Experimental and Computational Investigations

To address the current void in knowledge, a structured research program is proposed, encompassing synthetic, experimental, and computational approaches.

Future work should commence with the development and optimization of synthetic pathways to this compound. Drawing inspiration from established methods for synthesizing related phenylpiperazine derivatives, such as the reaction of appropriately substituted anilines with bis(2-chloroethyl)amine (B1207034) or palladium-catalyzed amination reactions, researchers can aim to establish a reliable and high-yielding protocol. nih.govresearchgate.net Subsequent scalability studies will be crucial for producing sufficient quantities of the compound for thorough characterization and application-oriented research.

Once synthesized, a comprehensive investigation into the photophysical properties of this compound is warranted. This would involve steady-state and time-resolved spectroscopic techniques to characterize its absorption and fluorescence behavior in various solvents. mdpi.com Understanding the influence of the ortho-nitro group on the phenyl ring and the phenyl group at the 3-position of the piperazine (B1678402) ring on the electronic transitions and excited-state deactivation pathways will be of fundamental importance. researchgate.net

In parallel with experimental work, advanced computational studies can provide valuable insights into the structure-property relationships of this compound. researchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict its geometric and electronic structure, as well as its photophysical properties. These computational models can then be used to design and screen a virtual library of derivatives with enhanced properties for specific applications, such as improved fluorescence or targeted biological activity. mdpi.com

Broader Academic Impact and Significance of the Research Field

The systematic study of this compound and its derivatives holds the potential for significant academic impact. It would contribute to a more complete understanding of the structure-property relationships within the broader class of phenylpiperazine compounds. The unique substitution pattern of this molecule may lead to novel photophysical phenomena or unforeseen biological activities. Furthermore, establishing a foundational body of knowledge on this compound could catalyze further research and open up new avenues for the development of advanced materials and therapeutic agents. The exploration of this currently uninvestigated chemical space represents a valuable opportunity for original and impactful scientific discovery.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Nitrophenyl)-3-phenylpiperazine derivatives?

  • Methodological Answer : A widely used approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, derivatives with triazole moieties can be synthesized by reacting 1-(2-fluorobenzyl)piperazine with azidobenzene derivatives in a solvent system of DCM:H₂O (2:1) using CuSO₄·5H₂O and sodium ascorbate as catalysts. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction, drying, and silica gel chromatography . Key Parameters :
  • Catalyst ratio: CuSO₄ (0.3 equiv.), sodium ascorbate (0.6 equiv.).
  • Reaction time: 2 hours at ambient temperature.
  • Purification: Ethyl acetate:hexane (1:8) for column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.0–8.4 ppm) and carbon backbone signals (e.g., piperazine carbons at δ 50–55 ppm). For example, triazole-linked derivatives show distinct singlet peaks for triazole protons (δ ~7.93 ppm) .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 397.1685 [M⁺] for fluorobenzyl-triazole derivatives) and assess purity .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in piperazine derivative synthesis?

  • Methodological Answer :
  • Solvent Optimization : Use mixed solvents (e.g., DCM:H₂O) to enhance solubility of polar intermediates and organic reactants .
  • Catalyst Screening : Test alternatives to CuSO₄, such as CuI or ligand-accelerated systems, to reduce side reactions.
  • Temperature Control : For thermally sensitive nitro groups, maintain reactions at ≤50°C to prevent decomposition .

Q. How to design bioactivity assays to evaluate the anticancer potential of this compound derivatives?

  • Methodological Answer :
  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
  • Molecular Docking : Dock derivatives into target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate binding poses with MD simulations .
  • Selectivity Testing : Compare activity against non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

Q. How can structural modifications resolve contradictions in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at the ortho position to enhance receptor binding via dipole interactions. For example, 3-(trifluoromethyl)phenyl substituents improve antimicrobial activity .
  • Steric Effects : Replace benzyl groups with smaller moieties (e.g., methyl) to reduce steric hindrance in enzyme active sites .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent hydrophobicity (ClogP) with bioactivity .

Q. What computational strategies predict the pharmacokinetic properties of novel piperazine derivatives?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 55–70%), BBB permeability (BOILED-Egg model), and CYP450 inhibition profiles .
  • Solubility Optimization : Adjust log S values (>−4) by introducing polar groups (e.g., hydroxyl, amine) while maintaining ClogP <3 .
  • Metabolic Stability : Screen for P-gp substrate liability using in silico tools like admetSAR to reduce efflux .

Q. How to address discrepancies in analytical data during compound characterization?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, HRMS, and IR to resolve ambiguous peaks (e.g., overlapping aromatic signals). For example, LCMS can confirm molecular weight when elemental analysis shows deviations .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
  • Batch Reproducibility : Replicate syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Q. What strategies enhance the metabolic stability of this compound analogs?

  • Methodological Answer :
  • Blocking Metabolic Hotspots : Fluorinate labile positions (e.g., para to nitro groups) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask primary amines with acetyl or carbamate groups, which hydrolyze in vivo .
  • Isotope Labeling : Use ¹⁴C or ³H isotopes in preclinical studies to track metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.